(R)-4-(Oxiran-2-ylmethyl)morpholine chemical properties
(R)-4-(Oxiran-2-ylmethyl)morpholine chemical properties
An In-depth Technical Guide on (R)-4-(Oxiran-2-ylmethyl)morpholine
Introduction
(R)-4-(Oxiran-2-ylmethyl)morpholine is an organic compound featuring a morpholine ring substituted with a reactive oxirane (epoxide) group.[1] Its molecular formula is C₇H₁₃NO₂.[1] This molecule is of significant interest in medicinal chemistry and organic synthesis due to the unique combination of the stable, pharmacologically relevant morpholine scaffold and the highly reactive, versatile epoxide ring.[1][2][3] The strained three-membered oxirane ring makes it an excellent electrophilic building block, enabling a wide range of chemical transformations.[1][4]
The morpholine heterocycle is a "privileged structure" in drug discovery, frequently incorporated into bioactive molecules to improve their pharmacokinetic and pharmacodynamic profiles, such as solubility, metabolic stability, and receptor affinity.[2][3][5] Consequently, (R)-4-(Oxiran-2-ylmethyl)morpholine serves as a valuable chiral intermediate for the synthesis of complex, biologically active compounds.[6][7]
Chemical and Physical Properties
(R)-4-(Oxiran-2-ylmethyl)morpholine's chemical identity and physical characteristics are foundational to its application in research and development. The key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₃NO₂ | [1] |
| Molecular Weight | 143.1836 g/mol | [8] |
| IUPAC Name | (R)-4-(Oxiran-2-ylmethyl)morpholine | - |
| CAS Number | Not explicitly found for the (R)-enantiomer, 6270-19-5 for racemate | [8] |
| Appearance | Typically a liquid | [9] |
| Classification | Cyclic ether, Morpholine derivative | [1] |
Synthesis
The primary synthetic route to (R)-4-(Oxiran-2-ylmethyl)morpholine involves the reaction of morpholine with an epoxide precursor, typically (R)-epichlorohydrin, under basic conditions.[1] This process is a nucleophilic substitution followed by an intramolecular ring-closure.
Experimental Protocol: Synthesis via Nucleophilic Substitution and Ring-Opening
This protocol is a generalized procedure based on common synthetic methods for this class of compounds.[1]
Objective: To synthesize (R)-4-(Oxiran-2-ylmethyl)morpholine from morpholine and (R)-epichlorohydrin.
Materials:
-
Morpholine
-
(R)-Epichlorohydrin
-
Sodium hydroxide (NaOH)
-
Ethanol or water (solvent)
-
Diethyl ether or other suitable organic solvent for extraction
-
Anhydrous magnesium sulfate or sodium sulfate (drying agent)
Procedure:
-
In a round-bottom flask equipped with a stirrer and condenser, dissolve morpholine in the chosen solvent (ethanol or water).
-
Add a catalytic amount of sodium hydroxide to the solution.
-
While stirring, slowly add (R)-epichlorohydrin to the reaction mixture.
-
Heat the mixture, typically between 60–80°C, and maintain stirring for several hours until the reaction is complete (monitored by TLC or GC).
-
After cooling to room temperature, the product is isolated. This usually involves extraction with an organic solvent like diethyl ether.
-
The combined organic layers are washed with brine and dried over an anhydrous drying agent (e.g., MgSO₄).
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure (R)-4-(Oxiran-2-ylmethyl)morpholine.[1]
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of (R)-4-(Oxiran-2-ylmethyl)morpholine.
Reactivity and Chemical Profile
The chemical reactivity of (R)-4-(Oxiran-2-ylmethyl)morpholine is dominated by the strained epoxide ring, which is a potent electrophile susceptible to nucleophilic attack.[1]
-
Nucleophilic Ring-Opening: This is the most significant reaction pathway. The epoxide ring readily opens upon reaction with a wide range of nucleophiles, including amines, thiols, and alcohols.[1][11] This reaction is highly regioselective and is the basis for its utility in building more complex molecular structures.[11] The basic nitrogen within the morpholine ring can sometimes catalyze this ring-opening intramolecularly or anchimerically.[11]
-
Reduction: The epoxide group can be reduced to a diol using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).[1]
-
Oxidation: The compound can be further oxidized using agents such as hydrogen peroxide or peracids, although this is less common given the intended use of the epoxide moiety.[1]
Reactivity Pathway Diagram
Caption: Primary reaction pathways for (R)-4-(Oxiran-2-ylmethyl)morpholine.
Applications in Drug Development
The morpholine moiety is present in numerous approved drugs, where it often enhances water solubility and metabolic stability.[2][3][5] (R)-4-(Oxiran-2-ylmethyl)morpholine leverages this "privileged scaffold" by providing a reactive handle—the epoxide—for further chemical elaboration.
-
Versatile Building Block: It serves as a starting material for synthesizing a variety of bioactive molecules.[4] The epoxide's reactivity allows for the straightforward introduction of diverse functional groups, leading to the creation of libraries of compounds for screening.[6][7]
-
Scaffold for Bioactive Molecules: It is used as a foundational structure in the preparation of pharmaceuticals, including potential anticancer and antibiotic agents.[12][13][14] For example, morpholine derivatives are key components in drugs like the antibiotic Linezolid and the anticancer agent Gefitinib.[12][13]
-
Modulation of Pharmacokinetics: The incorporation of the morpholine ring can improve a drug candidate's pharmacokinetic profile.[2][5] It helps to achieve a balance of aqueous solubility and lipophilicity, which is crucial for oral bioavailability and distribution in the body.[5]
Safety and Handling
Based on safety data for closely related morpholine derivatives, (R)-4-(Oxiran-2-ylmethyl)morpholine should be handled with significant caution.[15] It is classified as a hazardous substance.
Hazard Summary: [15]
-
Flammability: Flammable liquid and vapor.
-
Toxicity: Harmful if swallowed. Toxic in contact with skin or if inhaled.
-
Corrosivity: Causes severe skin burns and eye damage.
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.
Handling and Storage: [15][16][17]
-
Ventilation: Use only in a well-ventilated area or under a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take precautionary measures against static discharge.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. The compound may be hygroscopic.
-
Spills: In case of a spill, cover drains and use a liquid-absorbent material for cleanup. Avoid allowing the product to enter drains.
First Aid Measures: [16][18][19]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Spectral Data Analysis
Characterization of (R)-4-(Oxiran-2-ylmethyl)morpholine is typically performed using a combination of spectroscopic techniques.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The spectra would show characteristic signals for the protons and carbons of the morpholine ring and the oxirane ring.[20][21]
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present. Key absorptions would include C-O-C stretching for the ether linkages in the morpholine and epoxide rings, and C-N stretching.[8][22]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.[8] The NIST WebBook provides mass and IR spectra for the racemic mixture, "Morpholine, 4-(oxiranylmethyl)-".[8]
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of (R)-4-(Oxiran-2-ylmethyl)morpholine, tailored for professionals in chemical research and drug development. Its unique structural features make it a valuable tool in the synthesis of novel therapeutic agents.
References
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-[(2R)-oxiran-2-yl]methylmorpholine [myskinrecipes.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
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- 8. Morpholine, 4-(oxiranylmethyl)- [webbook.nist.gov]
- 9. 4-Methylmorpholine CAS#: 109-02-4 [m.chemicalbook.com]
- 10. Morpholine (CAS 110-91-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. researchgate.net [researchgate.net]
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- 14. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
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